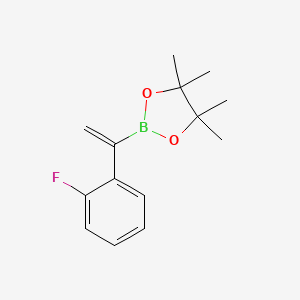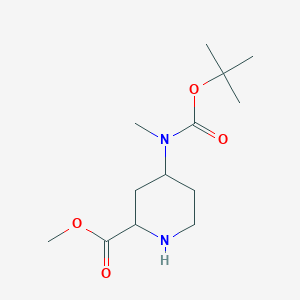
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester is an organic compound with the molecular formula C13H24N2O4. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester typically involves the following steps:
Protection of the amine group: The amine group of piperidine is protected using tert-butoxycarbonyl (Boc) to form Boc-piperidine.
Alkylation: The protected amine is then alkylated with methyl bromoacetate under basic conditions to introduce the ester functionality.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the protection, alkylation, and deprotection steps.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The compound can act as a precursor in the synthesis of biologically active molecules, influencing pathways related to its structural components. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butoxycarbonyl-methyl-amino)-butanoic acid
- 4-(Tert-butoxycarbonyl-methyl-amino)-butyric acid
Uniqueness
4-(Tert-butoxycarbonyl-methyl-amino)-piperidine-2-carboxylic acid methyl ester is unique due to its piperidine ring structure, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
1219374-15-8 |
|---|---|
Molecular Formula |
C13H24N2O4 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15(4)9-6-7-14-10(8-9)11(16)18-5/h9-10,14H,6-8H2,1-5H3 |
InChI Key |
CCOAFXUJNHQVBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNC(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)
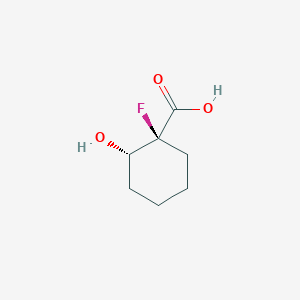
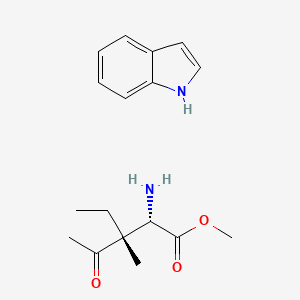
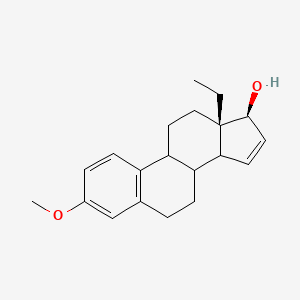

![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
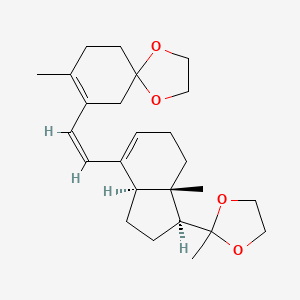

![ethyl 2-[(6aR)-2-oxo-3a,5,6,6a-tetrahydro-3H-furo[3,2-b]pyrrol-4-yl]acetate](/img/structure/B13412916.png)
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)
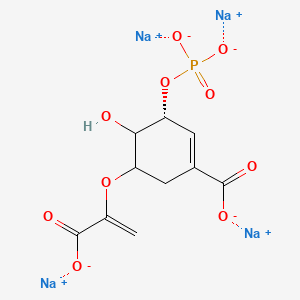
![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)

